molecular formula C25H21ClN2O5S B2853300 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 902278-93-7

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2853300
CAS No.: 902278-93-7
M. Wt: 496.96
InChI Key: KOQPKRHUWNJPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and an acetamide moiety linked to a 3-chloro-4-methylphenyl group. The 4-oxo-1,4-dihydroquinoline core is a structural hallmark shared with several pharmacologically active molecules, often associated with interactions targeting enzymes or receptors involved in inflammatory or oncogenic pathways . Its synthesis and structural characterization likely employ crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-8-9-17(12-21(16)26)27-24(29)15-28-14-23(34(31,32)19-6-4-3-5-7-19)25(30)20-13-18(33-2)10-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPKRHUWNJPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound belongs to a family of sulfonamide- and acetamide-functionalized quinolines. Below is a comparative analysis of its structural and functional attributes relative to closely related analogs (Table 1).

Table 1: Structural Comparison with Analogous Compounds

Compound ID & Source Position 3 Substituent Position 6 Substituent Acetamide Substituent Key Distinctions
Target Compound Benzenesulfonyl Methoxy 3-Chloro-4-methylphenyl Balanced hydrophobicity; moderate steric bulk
Analog 1 4-Chlorobenzenesulfonyl Ethyl 3-Methylphenyl Increased lipophilicity (ethyl > methoxy)
Analog 2 Benzenesulfonyl Ethyl 4-Chlorophenyl Altered acetamide regiochemistry (para vs. meta)
Analog 3 Sulfonamido-cyclopropane Fluorine Complex carboxylate-ethyl chain Expanded heterocyclic framework
Key Observations:

Ethyl substituents (Analogs 1–2) may improve membrane permeability but could reduce aqueous solubility .

Position 3 Sulfonamide Variations :

  • The 4-chlorobenzenesulfonyl group in Analog 1 introduces electronegativity, possibly enhancing target binding affinity compared to the unsubstituted benzenesulfonyl group in the target compound .

Acetamide Substituents :

  • The 3-chloro-4-methylphenyl group in the target compound provides a meta-chloro substituent, contrasting with the para-chloro in Analog 2. This positional difference may influence interactions with hydrophobic binding pockets .
  • Analog 3’s carboxylate-ethyl chain represents a divergent pharmacophore, likely tailored for macromolecular targets like bacterial topoisomerases .

Discussion of Functional Implications

  • Electronic Effects: The methoxy group’s electron-donating nature may modulate the quinoline core’s electronic profile, affecting π-π stacking or hydrogen-bonding interactions. In contrast, ethyl or halogenated sulfonamides (e.g., Analog 1) could enhance electrophilic character .
  • Steric and Solubility Profiles : The target compound’s smaller methoxy group may favor solubility in polar solvents, whereas ethyl-substituted analogs might exhibit superior lipid bilayer penetration .
  • Target Selectivity : The 3-chloro-4-methylphenyl acetamide could confer selectivity toward kinases or proteases with meta-substituted hydrophobic pockets, distinct from para-substituted targets implicated in Analog 2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.